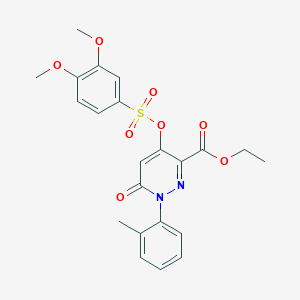![molecular formula C20H18ClN5O2 B2574837 N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide CAS No. 898418-94-5](/img/structure/B2574837.png)
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide is a synthetic organic compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide involves a multi-step process:
Formation of Triazoloquinazoline Core: : This step involves cyclization of an appropriate precursor under acidic or basic conditions, resulting in the triazoloquinazoline ring structure.
Chlorination: : Introduction of the chlorine atom at the desired position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: : Finally, the ethylacetamide group is introduced through an acylation reaction using ethylacetyl chloride and an appropriate amine.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for scalability and cost-effectiveness. Key considerations include:
Using high-yielding reagents and solvents.
Employing continuous flow reactors to improve efficiency.
Implementing rigorous purification methods such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically at the benzylic position or within the triazoloquinazoline ring.
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Employing alkyl halides or sulfonate esters under basic or acidic conditions.
Major Products
Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.
Reduction: : Generation of alcohols or amines.
Substitution: : Yielding alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide has diverse applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: : Investigated for its potential as a biochemical probe or inhibitor for specific enzymes.
Medicine: : Studied for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: : Utilized in the development of new materials with unique properties, such as high-temperature stability and resistance to oxidative degradation.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.
Signal Transduction: : Modulates cellular signaling pathways by binding to receptors or interacting with signaling proteins.
DNA/RNA Binding: : Potentially intercalates with nucleic acids, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-methylacetamide
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-isopropylacetamide
Highlighting Uniqueness
Chlorination: : The presence of a chlorine atom significantly alters the compound's reactivity and potential biological activity.
Structural Differences: : Variations in the acetamide group (e.g., ethyl vs. methyl) impact the compound's physicochemical properties and interactions with biological targets.
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide stands out for its unique combination of structural features, enabling diverse applications and significant scientific interest.
Eigenschaften
IUPAC Name |
N-benzyl-2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-2-24(12-14-6-4-3-5-7-14)19(27)13-25-18-11-22-23-26(18)17-10-15(21)8-9-16(17)20(25)28/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZRTBXMRRWFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2574754.png)

![N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2574757.png)

![N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide](/img/structure/B2574759.png)

![7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2574763.png)

![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2574775.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
![3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2574777.png)
